molecular formula C24H27FN2 B14223725 N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine CAS No. 627521-43-1

N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine

Cat. No.: B14223725
CAS No.: 627521-43-1
M. Wt: 362.5 g/mol
InChI Key: IGDOKYQYWAXJNU-UHFFFAOYSA-N
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Description

N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is a synthetic organic compound It is characterized by the presence of diphenylethyl and fluorophenylethyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the diphenylethylamine intermediate: This can be achieved by reacting diphenylmethane with an amine under suitable conditions.

    Introduction of the fluorophenylethyl group: This step may involve the reaction of the intermediate with a fluorophenyl-containing reagent.

    Final assembly: The final step would involve coupling the intermediates to form the desired ethane-1,2-diamine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the formation of oxidized derivatives using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action for N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,2-diphenylethyl)-N-[2-(4-chlorophenyl)ethyl]ethane-1,2-diamine
  • N’-(2,2-diphenylethyl)-N-[2-(4-bromophenyl)ethyl]ethane-1,2-diamine

Uniqueness

The presence of the fluorophenyl group in N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine might confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its chloro- or bromo-substituted analogs.

Properties

CAS No.

627521-43-1

Molecular Formula

C24H27FN2

Molecular Weight

362.5 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C24H27FN2/c25-23-13-11-20(12-14-23)15-16-26-17-18-27-19-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,26-27H,15-19H2

InChI Key

IGDOKYQYWAXJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCNCCC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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